molecular formula C22H15ClN2O4 B14142133 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide CAS No. 929853-98-5

2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B14142133
CAS No.: 929853-98-5
M. Wt: 406.8 g/mol
InChI Key: RUUPMMBZKZWUIX-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that features a chromenone core, a chlorophenyl group, and a pyridinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyridinylacetamide Moiety: The final step involves the coupling of the chromenone derivative with 2-aminopyridine and acetic anhydride under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone core can undergo oxidation reactions to form various quinone derivatives.

    Reduction: The carbonyl groups in the chromenone and acetamide moieties can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The chromenone core can intercalate with DNA, while the chlorophenyl and pyridinylacetamide moieties can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl)-2-pyridyl ketone: Similar in structure but lacks the chromenone core.

    Chromenone derivatives: Compounds with variations in the substituents on the chromenone core.

Uniqueness

The uniqueness of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide lies in its combination of the chromenone core with the chlorophenyl and pyridinylacetamide moieties, which imparts it with distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

929853-98-5

Molecular Formula

C22H15ClN2O4

Molecular Weight

406.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxy-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H15ClN2O4/c23-15-6-4-14(5-7-15)18-12-29-19-11-16(8-9-17(19)22(18)27)28-13-21(26)25-20-3-1-2-10-24-20/h1-12H,13H2,(H,24,25,26)

InChI Key

RUUPMMBZKZWUIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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